molecular formula C15H20O6 B1263298 Phomoeuphorbin C

Phomoeuphorbin C

Cat. No.: B1263298
M. Wt: 296.31 g/mol
InChI Key: GMZCDOTXVJKLNB-TVIYMLLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomoeuphorbin C is a bioactive secondary metabolite isolated from the fungal species Phomopsis euphorbiae, a microorganism associated with plants of the genus Euphorbia. It belongs to the azaphilone class of compounds, which are characterized by a highly oxygenated bicyclic core structure fused to a pyrone-quinone moiety . This compound has garnered attention for its potent inhibitory activity against HIV replication in C8166 human T-cell lines in vitro, with studies demonstrating its efficacy in reducing viral load without cytotoxicity at therapeutic concentrations . Unlike its structural analogs Phomoeuphorbin B and D, which lack antiviral activity, this compound represents a promising candidate for further exploration in antiretroviral drug development.

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

(3S,6R,7R)-3-[(E)-1,2-dihydroxypent-3-enyl]-6,7-dihydroxy-7-methyl-4,6-dihydro-3H-isochromen-8-one

InChI

InChI=1S/C15H20O6/c1-3-4-10(16)13(18)11-5-8-6-12(17)15(2,20)14(19)9(8)7-21-11/h3-4,6-7,10-13,16-18,20H,5H2,1-2H3/b4-3+/t10?,11-,12+,13?,15+/m0/s1

InChI Key

GMZCDOTXVJKLNB-TVIYMLLGSA-N

Isomeric SMILES

C/C=C/C(C([C@@H]1CC2=C[C@H]([C@@](C(=O)C2=CO1)(C)O)O)O)O

Canonical SMILES

CC=CC(C(C1CC2=CC(C(C(=O)C2=CO1)(C)O)O)O)O

Synonyms

phomoeuphorbin C

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

Chemical reactions involving Phomoeuphorbin C would typically involve optimizing synthesis pathways, understanding reaction mechanisms, or exploring degradation pathways. The following methodologies are critical in such analyses:

1.1 Design of Experiments (DoE) for Reaction Optimization
DoE methodologies, such as face-centered central composite (CCF) designs, are widely used to identify optimal reaction conditions. For example, in the optimization of the NAr reaction of 2,4-difluoronitrobenzene with pyrrolidine, experimental factors like residence time (0.5–3.5 min), temperature (30–70 °C), and pyrrolidine equivalents (2–10) were systematically varied to maximize the yield of the ortho-substituted product . Similar approaches could be applied to this compound synthesis if reaction parameters are defined.

1.2 Mechanistic Insights
Kinetic studies and mechanistic analysis are essential for understanding reaction pathways. For instance, the alkylation of indolphenol with chloropyrrolidine to form cediranib revealed first-order kinetics due to the formation of an intermediate azetidinium ion . Such mechanistic understanding would be critical for predicting and optimizing this compound’s reactivity.

Key Reaction Types in Organic Chemistry

While specific reactions for this compound are not documented in the provided sources, common reaction types in organic chemistry (relevant to structurally similar compounds) include:

Reaction TypeMechanism Key FeaturesExample Applications
Nucleophilic AdditionAttack on electrophilic carbonyls (aldehydes/ketones)Formation of β-hydroxyketones via Aldol addition
Acid-Catalyzed ReactionsProtonation of carbonyl oxygens to activate electrophilesEsterification of acid anhydrides
Alkylation/AmidationFormation of intermediates (e.g., azetidinium ions)Cediranib synthesis via alkylation

Analytical Techniques for Reaction Monitoring

To study this compound’s chemical reactions, the following techniques would be employed:

3.1 Chromatographic Methods

  • HPLC/MS : For quantifying reaction yields and identifying byproducts.

  • GC-MS : For analyzing volatile intermediates or degradation products.

3.2 Spectroscopic Analysis

  • NMR : To confirm structural integrity and track mechanistic intermediates.

  • FTIR : To monitor functional group transformations (e.g., carbonyl stretching).

Challenges in Chemical Reaction Analysis

The complexity of this compound’s structure (if similar to polyketide or polycyclic compounds) poses challenges:

  • Stability Issues : Sensitive functional groups may degrade under standard reaction conditions.

  • Scalability : Optimizing reaction yields while maintaining stereochemical control is critical for industrial applications.

Comparison with Similar Compounds

Structural Analogs: Phomoeuphorbins A, B, and D

Phomoeuphorbin C is part of a family of four structurally related compounds (A–D) isolated from P. euphorbiae. Despite their shared biosynthetic origin, significant differences in bioactivity exist:

Compound Antiviral Activity (HIV) Cytotoxicity Key Structural Differences* References
Phomoeuphorbin A Active (EC₅₀: 2.1 µM) Low Substituent at C-3: hydroxyl
Phomoeuphorbin B Inactive N/A C-5 side chain modification
This compound Active (EC₅₀: 1.8 µM) Low C-8 methoxy group
Phomoeuphorbin D Inactive N/A Oxidative ring opening

Key Findings :

  • C-8 Methoxy Group : The presence of a methoxy group at C-8 in this compound correlates with enhanced antiviral potency compared to Phomoeuphorbin A, which has a hydroxyl group at C-3 .
  • Side Chain Modifications : Inactive analogs (B and D) exhibit altered side chains or oxidative degradation, suggesting that the integrity of the bicyclic core is critical for bioactivity.

Functional Analogs: Luteusin A and Other Azaphilones

This compound shares functional similarities with other azaphilones, though their mechanisms differ:

Compound Source Biological Activity Mechanism References
This compound Phomopsis euphorbiae HIV replication inhibition (C8166 cells) Targets viral entry/assembly*
Luteusin A Talaromyces luteus gp120-CD4 binding inhibition; MAO inhibition Blocks viral entry via gp120; CNS effects
Chaetomugilin D Chaetomium globosum Anticancer (apoptosis induction) Binds to mTOR pathway proteins [External]

Key Insights :

  • Mechanistic Divergence : While both this compound and Luteusin A target HIV, the former likely disrupts viral replication post-entry, whereas Luteusin A prevents viral attachment .
  • Structural Flexibility: Azaphilones exhibit broad bioactivity (e.g., antiviral, anticancer, antimicrobial) depending on substituents. This compound’s specificity for HIV contrasts with Chaetomugilin D’s anticancer properties, underscoring the role of minor structural variations in determining function.

Comparison with Euphorbia-Derived Phytochemicals

Although this compound is fungal in origin, its association with Euphorbia plants invites comparison with plant-derived metabolites:

Compound Source (Euphorbia spp.) Bioactivity Advantages/Limitations References
This compound P. euphorbiae (fungus) Targeted antiviral activity High specificity; low cytotoxicity
Ingenol Mebutate E. peplus Anticancer (topical) FDA-approved but highly irritative
Euphorbiasteroid E. lathyris Anti-inflammatory Broad activity but poor solubility

Key Contrasts :

  • Specificity vs. Broad Activity : this compound’s narrow antiviral focus contrasts with the pleiotropic effects of many Euphorbia-derived compounds, which often exhibit cytotoxicity at higher doses .

Q & A

Addressing Limitations in this compound Studies

  • Strategy : Explicitly discuss batch-to-batch variability in natural product purity and its impact on reproducibility. Propose synthetic analogs to mitigate sourcing issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomoeuphorbin C
Reactant of Route 2
Phomoeuphorbin C

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